molecular formula C10H21ClN2O3 B6343473 t-Butyl (2R,4S)-4-amino-2-(hydroxymethyl)-1-pyrrolidinecarboxylate hydrochloride CAS No. 1279039-34-7

t-Butyl (2R,4S)-4-amino-2-(hydroxymethyl)-1-pyrrolidinecarboxylate hydrochloride

Cat. No. B6343473
CAS RN: 1279039-34-7
M. Wt: 252.74 g/mol
InChI Key: CBLODQXSQDSMHU-KZYPOYLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T-butyl (2R,4S)-4-amino-2-(hydroxymethyl)-1-pyrrolidinecarboxylate hydrochloride, also known as t-butyl-2-amino-1-pyrrolidinecarboxylate hydrochloride, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the amino acid proline and is commonly used in the synthesis of peptides and peptidomimetics. It has been used in a number of biochemical and physiological studies due to its ability to interact with a variety of molecules.

Scientific Research Applications

Solution-phase Combinatorial Synthesis

A study by Črt Malavašič et al. (2007) explored the combinatorial synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides using di-tert-butyl (2S,4S)-4-amino-5-oxopyrrolidine-1,2-dicarboxylate hydrochloride as a key intermediate. This synthesis route demonstrates the compound's role in creating a library of compounds potentially useful in pharmaceutical development (Črt Malavašič et al., 2007).

Antiviral Agents

D. J. Cundy et al. (1997) described the synthesis of novel antiviral agents starting from derivatives similar to the discussed compound. These agents were evaluated against viruses such as human cytomegalovirus and herpes simplex, showcasing the compound's relevance in developing antiviral medications (D. J. Cundy et al., 1997).

Enzymatic Preparation of Chiral Derivatives

B. Wirz and W. Walther (1992) demonstrated the enzymatic preparation of chiral 3-(hydroxymethyl)piperidine derivatives, highlighting the compound's use in obtaining enantiomerically enriched intermediates for further chemical synthesis. This process is significant for the production of chiral drugs and intermediates (B. Wirz & W. Walther, 1992).

Synthesis of t-Butyloxycarbonyl Amino Acids

A study by T. Nagasawa et al. (1973) described a new method for preparing t-butyloxycarbonyl amino acids, illustrating the compound's application in modifying amino acids for peptide synthesis. This method offers a convenient alternative to traditional approaches, facilitating the synthesis of protected amino acids required in peptide assembly (T. Nagasawa et al., 1973).

properties

IUPAC Name

tert-butyl (2R,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLODQXSQDSMHU-KZYPOYLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride

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